N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide” is a complex organic molecule that contains several functional groups and structural features, including an adamantane, a thiazole ring, and a carboxamide group .
Synthesis Analysis
While the exact synthesis of this compound is not available, similar compounds are often synthesized via reactions of hydrazonoyl halides with alkyl carbothioates, carbothioamides .Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . The aromaticity of the thiazole ring is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Scientific Research Applications
Antiviral Activity
- Göktaş et al. (2012) demonstrated the potential of adamantane-carboxamide derivatives as inhibitors of influenza A and B viruses. The study found that these compounds could act as virus fusion inhibitors, thus preventing the influenza virus from entering host cells (Göktaş et al., 2012).
Antimicrobial and Antifungal Properties
- El-Emam et al. (2012) synthesized N'-heteroarylidene-1-adamantylcarbohydrazides and related compounds, which exhibited significant antimicrobial and antifungal activities against a variety of pathogens (El-Emam et al., 2012).
- Odyntsova et al. (2017) reported the synthesis of adamantane-1,2,4-triazole derivatives with noteworthy antimicrobial and antifungal properties (Odyntsova et al., 2017).
Anti-Cancer Potential
- Ravinaik et al. (2021) investigated N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, showing significant anticancer activity against various cancer cell lines (Ravinaik et al., 2021).
Non-Covalent Interaction Studies
- El-Emam et al. (2020) explored the non-covalent interactions in adamantane-1,3,4-thiadiazole hybrid derivatives, providing insights into the structural behavior of these compounds (El-Emam et al., 2020).
Miscellaneous Applications
- Gandhi et al. (2015) investigated the metabolite profiling of STS-135, a synthetic cannabinoid, revealing its metabolic pathways and potential pharmacological effects (Gandhi et al., 2015).
- Mhaske et al. (2011) synthesized thiazole-5-carboxamide derivatives, noting their potential antimicrobial activities (Mhaske et al., 2011).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets, leading to a wide range of effects such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic activities .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of the compound.
Result of Action
Thiazole derivatives have been associated with a variety of biological activities, suggesting that they may have multiple effects at the molecular and cellular level .
Action Environment
The solubility properties of thiazole derivatives suggest that they may be influenced by the chemical environment .
Properties
IUPAC Name |
N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)adamantane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2S/c1-13(25)19-18(17-5-3-2-4-6-17)23-21(27-19)24-20(26)22-10-14-7-15(11-22)9-16(8-14)12-22/h2-6,14-16H,7-12H2,1H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BREVKYBOFAWGDM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(N=C(S1)NC(=O)C23CC4CC(C2)CC(C4)C3)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.